molecular formula C9H10N4O B7807936 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No. B7807936
M. Wt: 190.20 g/mol
InChI Key: XAYNCBRHNGLKTJ-UHFFFAOYSA-N
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Description

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Molecular Docking

2-Cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide has shown promise in antitumor activities. A study conducted by Fahim, Elshikh, and Darwish (2019) synthesized novel pyrimidiopyrazole derivatives from this compound, demonstrating significant in vitro antitumor activity against the HepG2 cell line. The molecular docking studies of these compounds revealed interaction energies indicative of potential therapeutic effects (Fahim, Elshikh, & Darwish, 2019).

Synthesis and Evaluation as Anticonvulsant Agents

Research by Severina, Skupa, Voloshchuk, and Georgiyants (2020) focused on synthesizing derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, including this compound, as potential anticonvulsants. The study evaluated the compounds' affinity with anticonvulsant biotargets and found moderate anticonvulsant activity in in vivo studies (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antibacterial and Cytotoxicity Evaluation

A study by Aggarwal et al. (2014) synthesized 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their derivatives, including N-acetamide derivatives. These compounds were evaluated for antibacterial activity against various pathogenic bacteria and cytotoxicity against human leukemia cell lines, showing moderate to significant activity (Aggarwal et al., 2014).

Molecular Imprinted Polymers and Biological Evaluation

In 2021, Fahim and Abu-El Magd investigated the use of this compound in the synthesis of molecular imprinted polymers for potential biological applications. Their study highlighted the versatility of this compound in creating polymers with potential for antimicrobial activities and other applications (Fahim & Abu-El Magd, 2021).

Synthesis of New Heterocycles

Bondock, Rabie, Etman, and Fadda (2008) utilized this compound in the synthesis of new heterocycles incorporating antipyrine moiety. These synthesized compounds were evaluated as antimicrobial agents, showcasing the compound's utility in creating diverse chemical structures with potential biological activities (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-5-7(2)12-9(11-6)13-8(14)3-4-10/h5H,3H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYNCBRHNGLKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.